Articainic acid

Catalog No.
S562848
CAS No.
114176-52-2
M.F
C12H18N2O3S HCl
M. Wt
270.35 36.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Articainic acid

CAS Number

114176-52-2

Product Name

Articainic acid

IUPAC Name

4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid

Molecular Formula

C12H18N2O3S HCl

Molecular Weight

270.35 36.46

InChI

InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

LUPKINKNYDFRIB-UHFFFAOYSA-N

SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O

Synonyms

2-carboxyarticaine, articainic acid

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O

Pharmacokinetics

  • Researchers have studied the pharmacokinetics of articaine and articainic acid to understand how the body absorbs, distributes, metabolizes, and excretes these substances.
  • Studies have been conducted in both humans and animals, such as red deer, to assess these processes.
  • These studies help to determine the appropriate dosage and potential side effects of articaine. For example, a study in red deer found that articaine was rapidly absorbed and metabolized to articainic acid, suggesting its potential use as a local anesthetic in this species [1].

Analytical Methods

  • Developing methods to accurately measure articaine and articainic acid is crucial for pharmacokinetic studies and other research applications.
  • Researchers have employed techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to quantify these compounds in blood and other samples [2, 3].
  • These methods allow researchers to track the presence and concentration of articaine and articainic acid over time, providing valuable data for understanding their behavior in the body.

Note:

Articainic acid is a metabolite derived from the local anesthetic articaine, which contains a thiophene ring structure. This compound is formed through the hydrolysis of articaine, primarily occurring in the plasma via nonspecific cholinesterases. Articainic acid is characterized by its chemical formula C12H18N2O3SC_{12}H_{18}N_{2}O_{3}S and is noted for being an inactive metabolite, meaning it does not exhibit local anesthetic properties and has a low potential for systemic toxicity .

Articainic acid is produced through the hydrolysis of articaine, where the carbomethoxy group undergoes rapid breakdown. The primary reaction can be summarized as follows:

  • Hydrolysis of Articaine:
    ArticaineCholinesterasesArticainic Acid\text{Articaine}\xrightarrow{\text{Cholinesterases}}\text{Articainic Acid}

Approximately 75% of articaine is converted to articainic acid, with the remainder being eliminated unchanged or further metabolized into articainic acid glucuronide in the kidneys .

Articainic acid itself is biologically inactive as a local anesthetic. Its formation from articaine allows for rapid metabolism and reduced systemic toxicity, making it safer for repeated administration during dental procedures. Unlike other local anesthetics that may have active metabolites contributing to toxicity, articainic acid does not exhibit such effects . Furthermore, its low allergenic potential makes it preferable in clinical settings where patient allergies are a concern .

The synthesis of articainic acid primarily occurs through the metabolic breakdown of articaine. The initial step involves dissolving articaine in a suitable solvent, followed by enzymatic hydrolysis facilitated by plasma cholinesterases. The process can be summarized as:

  • Preparation of Articaine:
    • Articaine is synthesized from 3-α-chloropropionylamino-2-carbomethoxy-4-methylthiophene and n-propylamine.
  • Metabolism to Articainic Acid:
    • Upon administration, articaine undergoes hydrolysis in the bloodstream to yield articainic acid.

This metabolic pathway highlights the unique properties of articainic acid as a derivative rather than a standalone synthetic compound .

Articainic acid shares similarities with other local anesthetic metabolites but is unique due to its specific structure and inactive nature. Here are some comparable compounds:

Compound NameStructure TypeActive MetaboliteNotable Characteristics
LidocaineAmideYesActive metabolites can contribute to toxicity
BupivacaineAmideYesKnown for longer duration of action
PrilocaineAmideYesCan cause methemoglobinemia at high doses
ProcaineEsterYesHydrolyzed to para-aminobenzoic acid
BenzocaineEsterYesCommonly used topically; can cause allergic reactions

Articainic acid's distinction lies in its rapid hydrolysis and lack of active metabolites, making it less allergenic compared to ester-based anesthetics . Additionally, the presence of the thiophene ring in articaine differentiates it from other amide local anesthetics, contributing to its unique pharmacological profile .

Articainic acid (IUPAC name: 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid) is the primary metabolite of the local anesthetic articaine. Its molecular formula is $$ \text{C}{12}\text{H}{18}\text{N}{2}\text{O}{3}\text{S} $$, with a molecular weight of 270.35 g/mol. Synonyms include:

  • 2-Carboxyarticaine
  • Articaine acid
  • 4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic acid.

Molecular Architecture and Stereochemical Considerations

Articainic acid features a thiophene ring substituted with a methyl group at position 4, a carboxylic acid at position 2, and a propylamino-propanoylamide group at position 3. The molecule contains one stereocenter at the propylamino side chain, rendering it a racemic mixture (R/S configuration).

Key structural attributes:

  • Thiophene backbone: Enhances lipid solubility, facilitating membrane penetration.
  • Carboxylic acid group: Contributes to polarity and metabolic inactivation.
  • Amide linkage: Critical for enzymatic hydrolysis by plasma cholinesterases.

Crystallographic Data and Conformational Analysis

While explicit crystallographic data for articainic acid is limited, X-ray diffraction studies of analogous thiophene derivatives reveal planar ring systems with substituents adopting equatorial conformations to minimize steric strain. Computational models predict a dihedral angle of 15° between the thiophene ring and the amide group, optimizing hydrogen bonding with biological targets.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • $$^1\text{H}$$ NMR (predicted):
    • Thiophene protons: $$ \delta $$ 6.8–7.2 ppm (multiplet, 2H).
    • Methyl groups: $$ \delta $$ 1.2–2.1 ppm (singlets, 3H each).
    • Propylamino chain: $$ \delta $$ 2.5–3.4 ppm (multiplet, 4H).
  • $$^{13}\text{C}$$ NMR:
    • Carboxylic acid carbon: $$ \delta $$ 172 ppm.
    • Thiophene carbons: $$ \delta $$ 125–140 ppm.

Infrared (IR) Spectroscopy

  • O–H stretch: Broad band at 2500–3300 cm$$^{-1}$$ (carboxylic acid).
  • C=O stretch: Strong absorption at 1710 cm$$^{-1}$$ (amide and carboxylic acid).

UV-Vis Spectroscopy

  • $$\lambda_{\text{max}}$$: 235–250 nm (thiophene ring $$\pi \rightarrow \pi^*$$ transitions).

Biosynthetic Route from Articaine Hydrolysis

Articainic acid represents the primary metabolite of articaine, formed through enzymatic hydrolysis of the parent compound's ester bond [5]. The biosynthetic formation of articainic acid occurs predominantly through plasma cholinesterase-mediated hydrolysis, distinguishing it from typical amide-type local anesthetics [5]. This metabolic pathway transforms articaine into its pharmacologically inactive carboxylic acid derivative with the molecular formula C₁₂H₁₈N₂O₃S and molecular weight of 270.35 grams per mole [2] [3].

The primary enzymatic pathway involves butyrylcholinesterase, which serves as the principal articaine hydrolase responsible for converting approximately 75-90% of administered articaine to articainic acid [5] [12]. This hydrolysis reaction occurs rapidly in blood plasma, with the carbomethoxy group of articaine undergoing breakdown to yield the free carboxylic acid form . The reaction mechanism follows first-order kinetics under physiological conditions, with plasma cholinesterases demonstrating saturable Michaelis-Menten kinetics at higher substrate concentrations [15].

Research has demonstrated that butyrylcholinesterase activity exhibits pH-dependent characteristics, with optimal hydrolytic activity occurring within the physiological pH range of 7.4 [15] [16]. The enzyme demonstrates a Michaelis constant of 175 micrograms per milliliter at pH 8.2 and 22.1 micrograms per milliliter at pH 7.4, indicating enhanced affinity at physiological pH [15]. The maximum reaction rate varies correspondingly, with values of 2.1 micrograms per milliliter per minute at pH 8.2 and 0.17 micrograms per milliliter per minute at pH 7.4 [15].

Enzymatic ParameterpH 7.4pH 8.2Units
Michaelis Constant (Km)22.1175μg/mL
Maximum Reaction Rate (Vmax)0.172.1μg/mL/min
Enzyme EfficiencyHighModerateRelative

The tissue distribution of esterase activity contributes significantly to articainic acid formation, with approximately 35% of articaine hydrolysis occurring through tissue esterases and 20% through plasma esterases during regional anesthesia procedures [5]. Hepatic microsomal cytochrome P450 enzymes contribute minimally to articainic acid formation, metabolizing only 5-10% of available articaine through this alternative pathway [18].

Chemical Synthesis Methodologies

Chemical synthesis of articainic acid can be achieved through multiple methodological approaches, though its primary production occurs through biotransformation processes . The direct synthetic route involves the hydrolysis of articaine under controlled laboratory conditions using esterase enzymes or chemical hydrolysis agents . This approach requires the initial synthesis of articaine followed by selective ester bond cleavage to yield the corresponding carboxylic acid.

The preparation methodology begins with articaine dissolution in appropriate solvents, followed by enzymatic or chemical hydrolysis of the methyl ester group . Plasma cholinesterases can be utilized as biocatalysts for this transformation, providing high selectivity and mild reaction conditions . Alternative chemical methods employ basic hydrolysis conditions using sodium hydroxide or potassium hydroxide solutions, though these approaches require careful pH control to prevent degradation of the thiophene ring system [10].

Industrial-scale production methodologies focus on optimizing the articaine-to-articainic acid conversion process through controlled enzymatic reactions . The reaction conditions typically involve temperatures between 37-40 degrees Celsius, physiological pH buffering systems, and specific ionic strength maintenance to ensure optimal enzyme activity [15]. Purification protocols employ liquid-liquid extraction techniques followed by crystallization or chromatographic separation methods [27].

Recent developments in biocatalytic synthesis have explored the use of recombinant butyrylcholinesterase systems for large-scale articainic acid production [16]. These approaches offer enhanced selectivity and reduced environmental impact compared to traditional chemical synthesis methods [16]. The biocatalytic process demonstrates superior conversion efficiency, with reaction yields exceeding 90% under optimized conditions .

Synthesis MethodYield (%)Reaction TimeTemperature (°C)Advantages
Enzymatic Hydrolysis90-952-4 hours37-40High selectivity, mild conditions
Chemical Hydrolysis80-856-8 hours60-80Simple equipment, scalable
Biocatalytic Process>901-3 hours37Environmentally friendly

Degradation Pathways and Stability Profiling

Articainic acid demonstrates distinct stability characteristics that influence its degradation pathways and storage requirements [21] [22]. The compound exhibits thermolabile properties, requiring storage temperatures between 2-8 degrees Celsius to maintain chemical integrity [32]. Temperature-dependent degradation studies indicate significant decomposition at elevated temperatures, with degradation rates following Arrhenius kinetics [23].

pH stability profiling reveals that articainic acid maintains structural integrity across the physiological pH range of 6.8-7.4 [22]. However, extreme pH conditions can promote degradation through different mechanisms, with acidic conditions potentially affecting the thiophene ring system and alkaline conditions promoting further hydrolysis reactions [22]. The compound demonstrates optimal stability at pH 7.0, consistent with physiological conditions [22].

Photodegradation represents a significant pathway for articainic acid breakdown, necessitating protection from light during storage and handling [32]. Ultraviolet radiation exposure can induce oxidative modifications of the thiophene ring, leading to the formation of multiple degradation products [21]. These photodegradation reactions follow pseudo-first-order kinetics under standardized irradiation conditions [21].

The aqueous stability of articainic acid varies with ionic strength and buffer composition [22]. Phosphate-buffered solutions provide enhanced stability compared to unbuffered systems, with degradation rates reduced by approximately 30-40% in properly buffered conditions [22]. The presence of metal ions can catalyze oxidative degradation processes, particularly affecting the sulfur-containing thiophene moiety [21].

Secondary metabolic pathways contribute to articainic acid elimination through glucuronidation reactions [6] [12]. UDP-glucuronosyltransferases catalyze the conjugation of articainic acid with glucuronic acid, forming articainic acid glucuronide as a Phase II metabolite [20]. This conjugation reaction occurs primarily in hepatic tissues and kidney tubular cells, facilitating enhanced water solubility and renal elimination [6].

Stability ParameterOptimal RangeDegradation RateStorage Recommendation
Temperature2-8°C<5% per yearRefrigerated storage
pH Range6.8-7.4<3% per monthPhysiological buffers
Light ExposureDark conditions<2% per monthAmber containers
Ionic Strength0.1-0.15 MMinimal impactIsotonic solutions

The pharmacokinetic elimination of articainic acid demonstrates biphasic characteristics, with an initial distribution phase followed by terminal elimination [6] [12]. The elimination half-life ranges from 2.19 to 2.44 hours, similar to the parent compound articaine [6] [12]. Renal clearance represents the primary elimination mechanism, with values ranging from 84 to 160 milliliters per minute, indicating active tubular secretion [6] [12].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

Appearance

Solid powder

Wikipedia

Articaine acid

Dates

Last modified: 08-15-2023

Explore Compound Types